Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate is a chemical compound that features a piperidine ring, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate typically involves the reaction of prop-2-yn-1-ol with 4-(piperidin-1-ylsulfonyl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The triple bond in the prop-2-yn-1-yl group can be oxidized to form different products.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The ester and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triple bond can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes .
Scientific Research Applications
Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for various enzymes and receptors.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl benzoate: Similar in structure but lacks the piperidine and sulfonyl groups.
Propargyl p-toluenesulfonate: Contains a sulfonyl group but differs in the aromatic ring structure.
N-(prop-2-yn-1-yl)pyridin-2-amines: Contains a pyridine ring instead of a benzoate ester.
Uniqueness
Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate is unique due to the combination of the piperidine ring, sulfonyl group, and benzoate ester. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
prop-2-ynyl 4-piperidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-2-12-20-15(17)13-6-8-14(9-7-13)21(18,19)16-10-4-3-5-11-16/h1,6-9H,3-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKARYANSHOJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.